1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
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Description
“1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 151157-58-3 . It has a molecular weight of 244.21 . The IUPAC name for this compound is 1-[3-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11F3O2/c13-12(14,15)9-4-1-3-8(7-9)11(10(16)17)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is 2-8°C .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid involves the introduction of a cyclobutane ring and a carboxylic acid group onto a 3-fluoro-5-(trifluoromethyl)phenyl ring. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "3-fluoro-5-(trifluoromethyl)phenol", "cyclobutene", "chloroacetic acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "triethylamine", "N,N'-dicyclohexylcarbodiimide (DCC)", "dimethylformamide (DMF)", "acetic anhydride", "pyridine", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "Step 1: Protection of the phenol group by reacting 3-fluoro-5-(trifluoromethyl)phenol with acetic anhydride and pyridine to form 3-acetoxy-5-(trifluoromethyl)phenol.", "Step 2: Bromination of 3-acetoxy-5-(trifluoromethyl)phenol with hydrobromic acid to form 3-bromo-5-(trifluoromethyl)phenol.", "Step 3: Formation of the cyclobutane ring by reacting cyclobutene with 3-bromo-5-(trifluoromethyl)phenol in the presence of triethylamine and DCC to form 1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclobutene.", "Step 4: Hydrolysis of the ester group by reacting 1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclobutene with sodium hydroxide in diethyl ether to form 1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-ol.", "Step 5: Protection of the hydroxyl group by reacting 1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-ol with chloroacetic acid and triethylamine in DMF to form 1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-acetic acid.", "Step 6: Conversion of the acetic acid group to a carboxylic acid group by reacting 1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-acetic acid with hydrochloric acid and sodium bicarbonate in dichloromethane to form 1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid.", "Step 7: Purification of the product by washing with sodium chloride solution and drying with magnesium sulfate, followed by extraction with ethyl acetate." ] } | |
CAS No. |
1260781-47-2 |
Molecular Formula |
C12H10F4O2 |
Molecular Weight |
262.2 |
Purity |
0 |
Origin of Product |
United States |
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